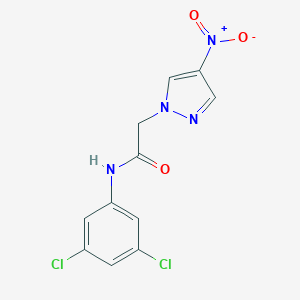![molecular formula C23H21ClN2O3 B213686 N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.
Mecanismo De Acción
N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the survival and proliferation of cancer cells. By blocking BTK activity, N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide can disrupt signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects: In addition to its anti-cancer activity, N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the activity of T cells and natural killer cells. These effects may contribute to the compound's anti-tumor activity and provide additional therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide is its high potency and selectivity for BTK, which allows for effective inhibition of cancer cell growth with minimal off-target effects. However, the compound's relatively short half-life and limited solubility may limit its effectiveness in certain types of cancer or in combination with other therapies.
Direcciones Futuras
There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide, including the development of more potent and selective BTK inhibitors, the evaluation of N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide in combination with other anti-cancer therapies, and the investigation of its potential use in other disease contexts, such as autoimmune disorders.
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide is a promising small molecule inhibitor that has shown significant potential for the treatment of various types of cancer. Its unique mechanism of action, high potency and selectivity, and immunomodulatory effects make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide involves several steps, including the coupling of 3-chlorobenzyl alcohol with 4-acetamidophenylboronic acid, followed by the addition of N-methylacetamide and 3-chlorophenol. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. These studies have demonstrated that N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide is highly effective in inhibiting the growth and proliferation of cancer cells, and can also induce apoptosis (programmed cell death) in these cells.
Propiedades
Nombre del producto |
N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide |
|---|---|
Fórmula molecular |
C23H21ClN2O3 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-3-[(3-chlorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-16(27)26(2)21-11-9-20(10-12-21)25-23(28)18-6-3-5-17(13-18)15-29-22-8-4-7-19(24)14-22/h3-14H,15H2,1-2H3,(H,25,28) |
Clave InChI |
SIZAEWZQSKNKGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)COC3=CC(=CC=C3)Cl |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)

![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)
